REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7](CC(N3CCOCC3)=S)[CH:8]=[CH:9][C:2]1=2.[C:19]([OH:22])(=[O:21])[CH3:20].S(=O)(=O)(O)O>O>[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH2:20][C:19]([OH:22])=[O:21])[CH:8]=[CH:9][C:2]1=2
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Name
|
2-(2,3-dihydro-benzo[b]thiophen-5-yl)-1-morpholin-4-yl-ethanethione
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Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(CC1)C=C(C=C2)CC(=S)N2CCOCC2
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round bottom flask with a reflux condenser was placed
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purified
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(CC1)C=C(C=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 525 mg | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |